

Butyl Isobutyrate: An In-depth Technical Guide to its Environmental Fate and Impact

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: B1265439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of **butyl isobutyrate**. The information is compiled from various scientific sources and presented in a structured format to facilitate understanding and application in research and development settings.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. **Butyl isobutyrate** is a colorless liquid with a characteristic fruity odor.^[1] It is moderately volatile and flammable.^{[1][2]} Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Butyl Isobutyrate**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ O ₂	[1]
Molecular Weight	144.21 g/mol	[1][3]
CAS Number	97-87-0	[1][4]
Boiling Point	155-158 °C	[2][3][4][5]
Melting Point	-88.07 °C (estimate)	[2]
Vapor Pressure	2.9 - 4.33 mmHg @ 25 °C	[2][4][6]
Water Solubility	356.7 - 1000 mg/L @ 20-25 °C	[4][6]
logP (Octanol-Water Partition Coefficient)	2.4 - 2.68	[3][4][7]
Density	0.852 - 0.865 g/mL @ 20-25 °C	[2][4][5][7]
Flash Point	40 - 45.56 °C	[4][7]

Environmental Fate

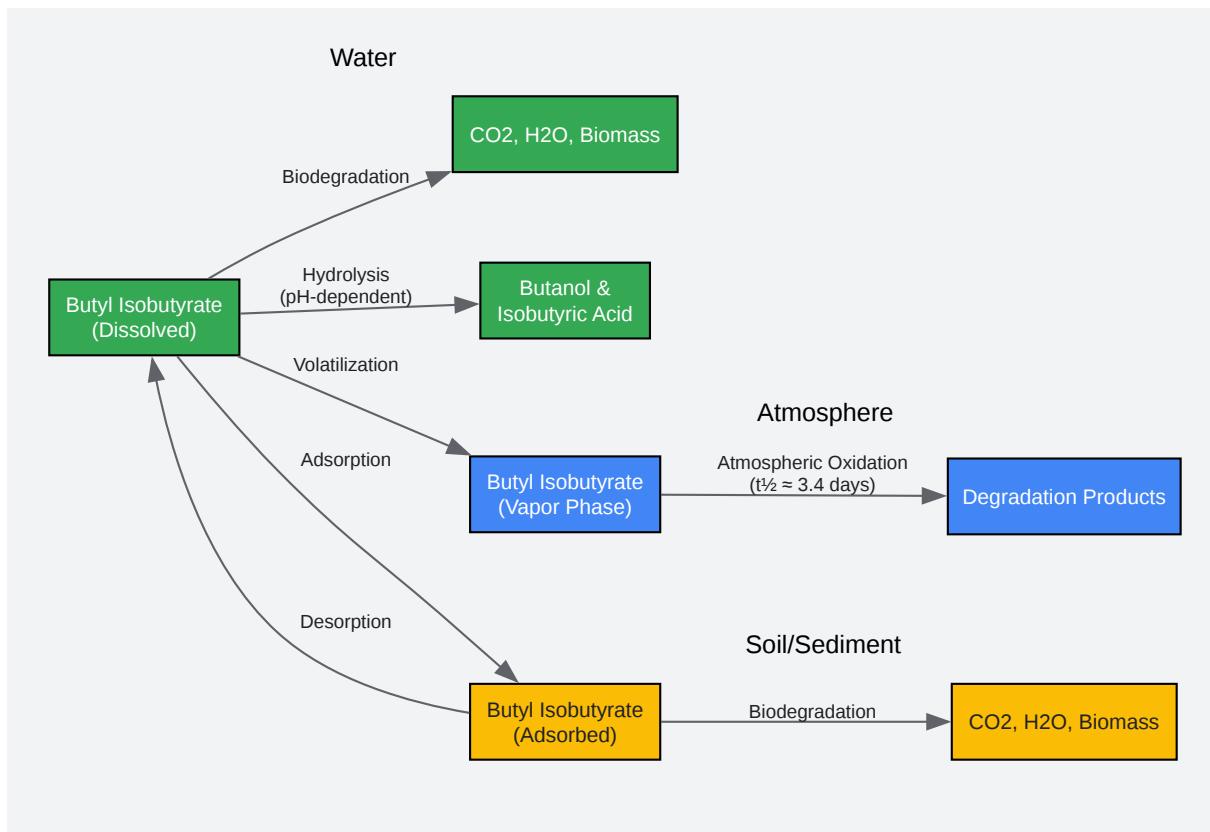
The environmental fate of **butyl isobutyrate** is determined by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and partitioning between environmental compartments.

Abiotic Degradation

Hydrolysis: **Butyl isobutyrate** is an ester and is susceptible to hydrolysis, breaking down into butanol and isobutyric acid.[8] The rate of this reaction is pH-dependent. Estimated aqueous hydrolysis half-lives are 9.22 years at pH 7, 336 days at pH 8, and 33.6 days at pH 9, indicating that hydrolysis becomes a more significant degradation pathway under alkaline conditions.[6]

Atmospheric Oxidation: In the atmosphere, **butyl isobutyrate** is expected to exist predominantly in the vapor phase due to its vapor pressure.[6] The primary degradation mechanism is reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 3.4 days.[6]

Biodegradation


Butyl isobutyrate is predicted to be readily biodegradable.^[9] While specific experimental data on **butyl isobutyrate** following standardized protocols like OECD 301 were not found in the provided search results, analogous aliphatic esters are known to biodegrade readily.^[6] Predictive models support this, with a high probability of rapid biodegradation.^[9]

Environmental Distribution

Soil Mobility: The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. The estimated Koc for **butyl isobutyrate** is between 55.32 and 243.3 L/kg, which suggests high to moderate mobility in soil.^{[9][10]} If rapid biodegradation occurs, the extent of leaching will be reduced.^[6]

Bioaccumulation: The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in aquatic organisms. Based on its water solubility, the BCF for **butyl isobutyrate** is estimated to be 12.2.^[6] This low BCF value suggests that bioaccumulation in aquatic organisms is not a significant concern.^[6]

Volatilization: Due to its vapor pressure and moderate water solubility, volatilization from water surfaces is expected to be an important transport process.^[6] The estimated volatilization half-lives from a model river and a model pond are 4.8 hours and 3 days, respectively.^[6]

[Click to download full resolution via product page](#)

Environmental fate pathways of **butyl isobutyrate**.

Ecotoxicological Impact

The ecotoxicity of **butyl isobutyrate** has been evaluated for several aquatic organisms, primarily through estimations and studies on analogous compounds.

Table 2: Ecotoxicity of **Butyl Isobutyrate** and Analogous Compounds

Organism	Endpoint	Value (mg/L)	Compound	Reference(s)
Fish	96-h LC50	9.455 (ECOSAR)	Isobutyl isobutyrate	[8]
Fish	96-h LC50	8.27 and >4.2	2-Ethylhexyl acetate	[8]
Daphnia magna	48-h EC50	27.556 (ECOSAR)	Isobutyl isobutyrate	[8]
Daphnia magna	48-h EC50	55.8 - 59.3	Isobutyl isobutyrate	[8]
Green Algae	-	0.771 (ECOSAR)	Isobutyl isobutyrate	[8]
Green Algae (<i>Selenastrum capricornutum</i>)	72-h EC50	>21.9	2-Ethylhexyl acetate	[8]

Overall, **butyl isobutyrate** is considered to have low acute toxicity to experimental animals following oral, dermal, or inhalation exposure.[\[8\]](#) It is classified as a slight skin irritant.[\[8\]](#)

Experimental Protocols

Detailed experimental protocols for studies specifically on **butyl isobutyrate** were not available in the searched literature. However, the methodologies for assessing the key environmental fate and ecotoxicity endpoints are typically based on standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). The general principles of these relevant protocols are outlined below.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This test evaluates the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[11] The amount of carbon dioxide produced is measured and compared to the theoretical maximum (ThCO_2), which is calculated from the chemical's molecular formula.[12]
- Procedure:
 - Test Setup: The test is conducted in flasks containing the mineral medium, the test substance at a known concentration (e.g., 10-20 mg/L of total organic carbon), and the inoculum.[12] Control flasks without the test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.[11]
 - Aeration and CO_2 Trapping: CO_2 -free air is bubbled through the test solutions. The evolved CO_2 is trapped in a series of flasks containing a known concentration of barium hydroxide or sodium hydroxide, which precipitates as barium or sodium carbonate.[12]
 - Measurement: The amount of CO_2 produced is determined by titrating the remaining hydroxide in the trapping solution.[12]
- Pass Criteria: A substance is considered readily biodegradable if the percentage of CO_2 evolution reaches 60% of the ThCO_2 within a 10-day window during the 28-day test period. [11]

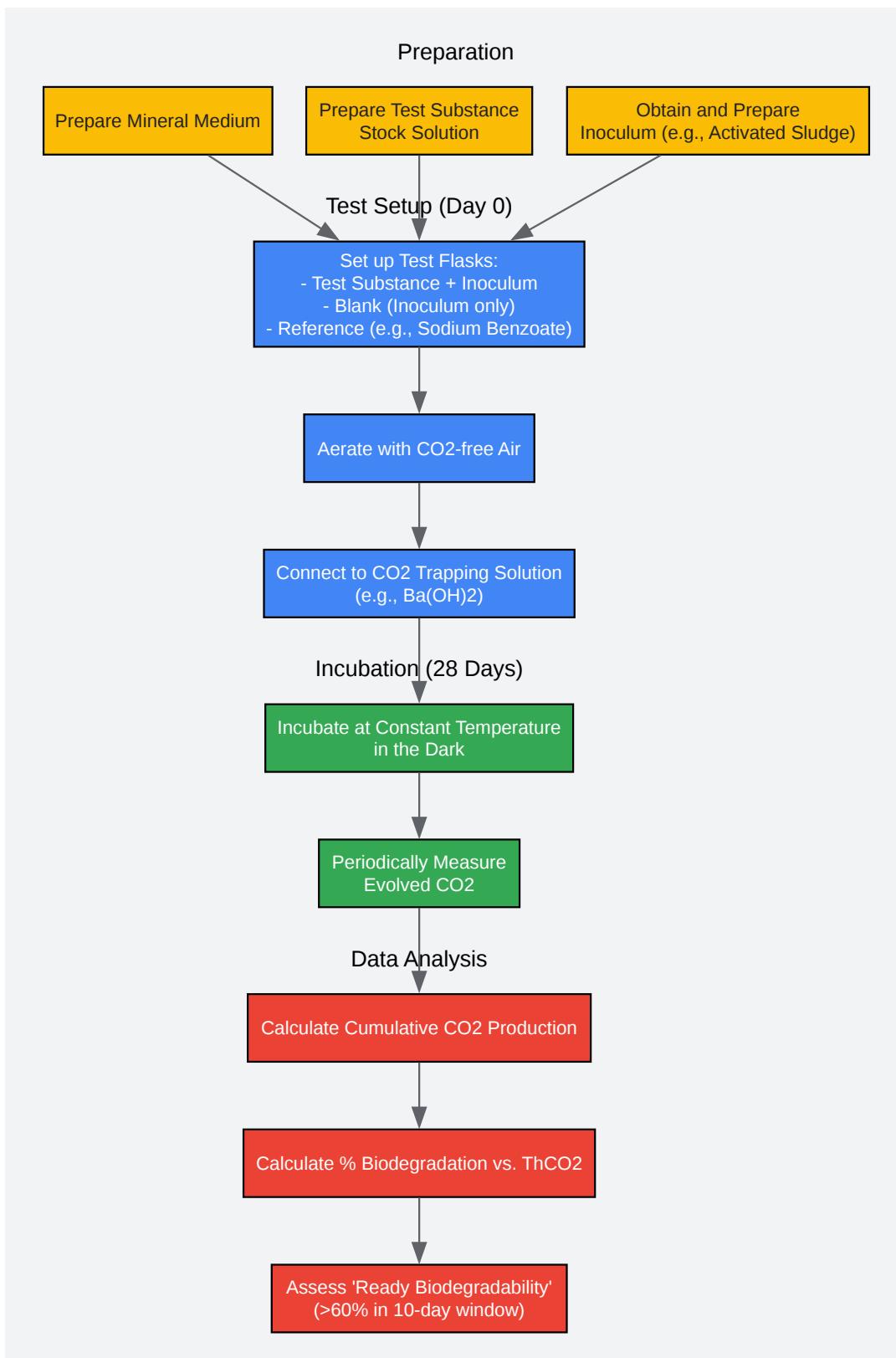
Hydrolysis as a Function of pH - OECD 111

This guideline describes a tiered approach to determine the rate of abiotic hydrolytic transformation of chemicals.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark.[1][3][4] The concentration of the test substance is measured over time to determine the rate of hydrolysis.[2]
- Procedure:

- Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the hydrolytic stability.[3]
- Main Test: If significant hydrolysis occurs in the preliminary test, a more detailed study is performed at various temperatures to determine the hydrolysis rate constants and half-lives.[2] Samples are taken at appropriate intervals and analyzed for the concentration of the parent compound and, if necessary, the formation of hydrolysis products.[3]
- Data Analysis: The hydrolysis rate constant (k) and the half-life ($t_{1/2}$) are calculated for each pH value.

Soil Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)


This method measures the adsorption and desorption of a chemical in different soil types.

- Principle: A known concentration of the test substance in an aqueous solution (typically 0.01 M CaCl_2) is equilibrated with a known amount of soil.[13] The concentration of the test substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.[13]
- Procedure:
 - Preliminary Tests: These are conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for potential abiotic or biotic degradation.[14]
 - Adsorption Phase: Replicate samples of soil are shaken with the test solution for the predetermined equilibration time. The solid and liquid phases are then separated by centrifugation.[13]
 - Analysis: The concentration of the test substance in the supernatant is measured. The amount adsorbed to the soil is calculated.[14]
 - Desorption Phase (Optional): The soil from the adsorption phase is re-suspended in a fresh solution without the test substance to measure the amount of desorbed chemical.

- Data Analysis: The soil adsorption coefficient (Kd) is calculated. This is often normalized to the organic carbon content of the soil to give the organic carbon-normalized adsorption coefficient (Koc).[10]

Aquatic Ecotoxicity Testing

- OECD 203: Fish, Acute Toxicity Test: Fish are exposed to the test substance for 96 hours.[8][15] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the concentration that is lethal to 50% of the test organisms (LC50).[8]
- OECD 202: Daphnia sp. Acute Immobilisation Test: Young daphnids are exposed to the test substance for 48 hours.[6][7] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[7]
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Algal cultures are exposed to the test substance for 72 hours.[16][17] The inhibition of growth is measured to determine the concentration that causes a 50% reduction in growth rate (EC50).[18]

[Click to download full resolution via product page](#)

Experimental workflow for OECD 301B Ready Biodegradability Test.

Conclusion

Butyl isobutyrate is a moderately volatile organic compound with limited water solubility. It is expected to be readily biodegradable and has a low potential for bioaccumulation. The primary routes of environmental degradation are biodegradation in soil and water, and atmospheric oxidation. Hydrolysis is a significant degradation pathway only under alkaline conditions. Based on available data and estimations, **butyl isobutyrate** presents a low to moderate risk to aquatic organisms. The provided experimental protocol outlines for standardized testing can guide further empirical studies to refine the environmental risk assessment of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 3. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. shop.fera.co.uk [shop.fera.co.uk]
- 8. oecd.org [oecd.org]
- 9. eurofins.com.au [eurofins.com.au]
- 10. OECD 301B - Biodegradation Test - CO₂ Evolution - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. APPENDIX C: MEASUREMENT OF SORPTION (K_d) - ECETOC [ecetoc.org]

- 14. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- To cite this document: BenchChem. [Butyl Isobutyrate: An In-depth Technical Guide to its Environmental Fate and Impact]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265439#butyl-isobutyrate-environmental-fate-and-impact]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com